2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring attached to a dihydropyridazinone moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Future Directions
The future directions for research on “2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by pyridine derivatives, this compound could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have been found to induce a range of effects, including changes in cell proliferation, apoptosis, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one . These factors could include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and appropriate aldehydes or ketones. One common method includes the cyclization of hydrazones derived from pyridine-4-carbaldehyde under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of pyridazinone derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Comparison with Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that show a wide range of chemical and biological properties.
Uniqueness: 2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridine ring and a dihydropyridazinone moiety, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-2-1-5-12-13(10)8-9-3-6-11-7-4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBPVFHSIPOSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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